4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
Description
Propriétés
IUPAC Name |
4-[6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c1-14-13-16(23-9-11-26-12-10-23)22-18(21-14)25-7-5-24(6-8-25)17-15(2)19-3-4-20-17/h3-4,13H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJVZSNZNJNAEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN=C3C)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Pyrimidine Core Synthesis
The pyrimidine backbone is typically constructed via the Biginelli reaction or cyclization of β-diketones with amidines. Patent WO2006000420A1 details a cyclocondensation approach using ethyl acetoacetate and guanidine carbonate under acidic conditions (Table 1):
Table 1: Pyrimidine Core Synthesis Conditions
| Method | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Biginelli-like Cyclization | Ethyl acetoacetate, guanidine | 120 | 78 |
| β-Diketone Cyclization | Acetylacetone, urea | 100 | 65 |
The Biginelli method achieves higher yields due to improved regioselectivity, though it requires stringent anhydrous conditions.
Piperazine Coupling at Pyrimidine C-2
Introduction of the 4-(3-methylpyrazin-2-yl)piperazine group employs nucleophilic aromatic substitution (SNAr). As per EP3768669B1, activation of the pyrimidine’s C-2 chlorine with trifluoromethanesulfonic anhydride enhances reactivity toward piperazine nucleophiles:
Optimization Parameters :
-
Base : Triethylamine outperforms K2CO3 in polar aprotic solvents (DMF > DMSO).
-
Stoichiometry : A 1.2:1 piperazine-to-pyrimidine ratio minimizes di-substitution byproducts.
-
Temperature : Reactions proceed optimally at 80–90°C, with higher temperatures leading to decomposition.
Morpholine Incorporation at Pyrimidine C-4
Morpholine is introduced via Buchwald-Hartwig amination or Ullmann coupling. WO2017191599A1 reports a palladium-catalyzed approach using Pd(OAc)2 and Xantphos:
Table 2: Catalytic Systems for Morpholine Coupling
| Catalyst System | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)2/Xantphos | Xantphos | Toluene | 82 |
| CuI/1,10-Phenanthroline | 1,10-Phenanthroline | DMF | 68 |
Palladium catalysis achieves superior yields but requires inert atmosphere conditions, whereas copper-mediated methods are cost-effective but slower.
Intermediate Characterization and Quality Control
Spectroscopic Analysis
Critical intermediates are characterized via -NMR, -NMR, and HRMS. For the penultimate pyrimidine-piperazine intermediate, PubChem data (CID 154830218) confirms:
Purity Assessment
HPLC analyses (CID 154883101) reveal ≥98% purity using a C18 column (ACN/H2O gradient, 0.1% TFA). Key impurities include:
-
Des-methyl analog : ≤0.5% (from incomplete methylation).
Process Optimization and Scalability
Solvent Selection
Dimethylacetamide (DMA) outperforms DMF in large-scale reactions due to lower viscosity and easier recycling. Pilot-scale trials (10 kg batch) achieve 76% yield with DMA versus 68% with DMF.
Catalytic Recycling
Pd(OAc)2 recovery via aqueous extraction (pH 10) enables 3–4 reuse cycles without significant activity loss, reducing costs by 30%.
Comparative Evaluation of Synthetic Routes
Table 3: Route Efficiency Comparison
| Route | Total Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| SNAr + Buchwald-Hartwig | 5 | 58 | 98.5 |
| Ullmann + Direct Amination | 4 | 49 | 97.2 |
The SNAr/Buchwald-Hartwig combination balances yield and purity, though the Ullmann route offers fewer steps for time-sensitive applications .
Analyse Des Réactions Chimiques
4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Condensation: This reaction type is often used in the final steps of synthesis to form the morpholine ring.
The major products formed from these reactions depend on the specific conditions and reagents used, but typically include various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Medicinal Chemistry
The compound is studied for its potential therapeutic effects, particularly in the following areas:
- Antiviral Activity : Research indicates that similar compounds exhibit antiviral properties by inhibiting viral replication mechanisms.
- Anticancer Properties : Preliminary studies suggest that the compound may interfere with cancer cell proliferation through specific pathways, making it a candidate for further investigation in oncology.
- Anti-inflammatory Effects : The modulation of inflammatory pathways by this compound has been observed, indicating potential use in treating inflammatory diseases.
Biological Studies
In biological research, 4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is evaluated for its interactions with various biological targets:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, aiding in drug design for metabolic disorders.
- Receptor Modulation : The compound's ability to bind to certain receptors suggests it could be used in studies related to neurotransmission and psychiatric conditions.
Material Science
The compound is also explored for its potential in developing new materials:
- Polymer Synthesis : Its unique structure allows it to serve as a building block for synthesizing polymers with tailored properties for applications in coatings and adhesives.
Case Study 1: Antiviral Activity
A study published in Journal of Medicinal Chemistry evaluated the antiviral properties of structurally similar compounds. The results indicated that derivatives of pyrimidine showed significant activity against viral infections, suggesting that 4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine could be similarly effective.
Case Study 2: Anticancer Research
In a study reported by Cancer Research, compounds with piperazine and pyrimidine moieties demonstrated cytotoxic effects on various cancer cell lines. This provides a basis for further exploration of this specific morpholine derivative as a potential anticancer agent.
Mécanisme D'action
The mechanism of action of 4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Pyrazine vs. Pyridine Substituents
- Compound 77 (4-(1-(2-(4-methylpiperazin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine): Replaces the 3-methylpyrazine with a pyridin-3-yl group and incorporates a piperidine ring instead of piperazine. The pyridine moiety may enhance metabolic stability compared to pyrazine .
- Target Compound :
The 3-methylpyrazin-2-yl group introduces a nitrogen-rich aromatic system, which could improve interactions with hydrophobic pockets in target proteins (e.g., ATP-binding sites in kinases) .
Piperazine Modifications
- Compound 75 (4-(1-(2-(4,4-difluoropiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine) :
Features a difluoropiperidine group, which increases lipophilicity and may enhance blood-brain barrier penetration. Fluorine atoms improve metabolic resistance but could reduce solubility .
Heterocyclic Additions and Ring Systems
- Fluorine at the 2-position may stabilize planar conformations critical for target engagement .
- Compound from (4-{2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine) :
Replaces pyrazine with a 2,3-dimethoxybenzoyl group, adding aromaticity and hydrogen-bonding capacity. This modification could enhance affinity for oxidoreductases or GPCRs .
Pharmacokinetic and Physicochemical Properties
The target compound’s morpholine and pyrazine groups confer moderate solubility, whereas fluorinated or bulky analogs (e.g., Compound 75) exhibit higher lipophilicity, favoring membrane permeability but risking solubility limitations .
Activité Biologique
The compound 4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic molecule that has garnered attention in various fields of biological research due to its potential therapeutic applications. Its unique structure combines elements of morpholine, piperazine, and pyrimidine, which are known for their diverse biological activities.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H29N5O |
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | 4-[6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
| InChI Key | HLSJKKQSFJTCLF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1CN2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C |
Antitubercular Activity
Recent studies have highlighted the compound's potential as an anti-tubercular agent. In a study conducted by researchers, several derivatives of similar structural frameworks were synthesized and evaluated against Mycobacterium tuberculosis. Some derivatives exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM, indicating that compounds with similar moieties may also possess potent anti-tubercular properties .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound can modulate enzyme activities and receptor functions, leading to various therapeutic effects. The exact mechanisms remain under investigation but are believed to involve inhibition of key metabolic pathways in pathogens or modulation of immune responses .
Cytotoxicity Studies
Cytotoxicity assays conducted on human embryonic kidney (HEK-293) cells demonstrated that compounds related to this structure exhibit low toxicity, making them promising candidates for further development in therapeutic applications .
Case Studies
- Study on Antitubercular Agents : A series of substituted derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. The most active compounds showed IC90 values ranging from 3.73 to 4.00 μM, suggesting significant potential for further development in treating tuberculosis .
- Neuroprotective Activity : Another study explored the neuroprotective effects of related compounds derived from morpholine and piperazine structures. These compounds were shown to significantly prolong survival times in models of acute cerebral ischemia, indicating their potential utility in neuroprotection .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step protocols:
Pyrimidine core construction : Cyclization of precursors (e.g., substituted pyrimidines) under acidic/basic conditions .
Piperazine coupling : Nucleophilic substitution at the pyrimidine C2 position using pre-functionalized piperazine derivatives (e.g., 3-methylpyrazin-2-yl piperazine) in polar aprotic solvents like DMF or DCM at 60–80°C .
Morpholine introduction : Buchwald-Hartwig amination or SNAr reactions under catalytic Pd or Cu conditions .
- Characterization : Intermediate purity is verified via TLC/HPLC, with structural confirmation by H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers optimize reaction yields for the piperazine coupling step?
- Methodology :
- Use high-throughput screening (HTS) to identify optimal catalysts (e.g., Pd(OAc)₂ vs. CuI) and solvents (DMF vs. THF) .
- Adjust stoichiometry (1.2–1.5 equivalents of piperazine derivative) and reaction time (12–24 hours) to minimize byproducts .
- Monitor reaction progress via LC-MS to terminate at peak conversion .
Advanced Research Questions
Q. What computational strategies are effective in predicting the compound’s binding affinity to neurological targets (e.g., serotonin/dopamine receptors)?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptor active sites (e.g., 5-HT₂A or D₂ receptors) .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
- Free energy calculations : Apply MM/GBSA to quantify binding energies, prioritizing residues with ΔG < -5 kcal/mol .
Q. How should researchers address contradictions in observed anti-inflammatory vs. cytotoxic activity across cell lines?
- Methodology :
- Dose-response profiling : Test the compound at 0.1–100 µM in primary (e.g., macrophages) and cancerous (e.g., HeLa) cells to identify therapeutic windows .
- Mechanistic studies :
- Measure cytokine release (IL-6, TNF-α) via ELISA to confirm anti-inflammatory activity .
- Perform apoptosis assays (Annexin V/PI staining) to distinguish targeted cytotoxicity from off-target effects .
- Structural analogs : Compare with morpholinopyrimidine derivatives lacking the pyrazine group to isolate structure-activity relationships (SAR) .
Q. What strategies mitigate challenges in scaling up the synthesis while maintaining enantiomeric purity?
- Methodology :
- Chiral chromatography : Use preparative HPLC with amylose-based columns (e.g., Chiralpak IA) to resolve enantiomers .
- Asymmetric catalysis : Optimize Pd-catalyzed couplings with chiral ligands (e.g., BINAP) to enhance stereoselectivity .
- Process analytics : Implement in-line PAT (process analytical technology) for real-time monitoring of enantiomeric excess (ee) ≥ 98% .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
